molecular formula C30H22N4O4 B1249925 Phenazostatin C

Phenazostatin C

Cat. No. B1249925
M. Wt: 502.5 g/mol
InChI Key: LYBOZFUZRYGWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenazostatin C is a natural product found in Streptomyces with data available.

Scientific Research Applications

Neuronal Cell Protection

Phenazostatins, including Phenazostatin C, are compounds isolated from the culture broth of Streptomyces sp. 833. They have been identified as neuronal cell-protecting substances. Research has shown that Phenazostatins A and B, which are similar to Phenazostatin C, exhibit protective effects on neuronal cells. These compounds belong to the phenazine class of antibiotics, which indicates their potential utility in neuroprotection and related biomedical applications (Yun et al., 1996), (Kim et al., 1997).

Free Radical Scavenging Activity

In addition to their role in neuroprotection, Phenazostatins A and B have been found to exhibit free radical scavenging activity. This activity is significant as it suggests a potential for Phenazostatin C in combating oxidative stress, which is a factor in various diseases and aging processes. The ability of these compounds to inhibit glutamate toxicity in certain cell types further supports their potential therapeutic applications (Kim et al., 1997).

Anticancer Activity

Recent research has extended the potential applications of Phenazostatin derivatives, with new compounds like Phenazostatin J showing potent cytotoxicity against human cancer cell lines. This indicates that Phenazostatin C and its derivatives could be explored further for their anticancer properties. Particularly, the strong activity against specific cell lines highlights the potential for targeted cancer therapies (Lee et al., 2022).

properties

Molecular Formula

C30H22N4O4

Molecular Weight

502.5 g/mol

IUPAC Name

methyl 4-[1-(6-methoxycarbonylphenazin-1-yl)ethyl]phenazine-1-carboxylate

InChI

InChI=1S/C30H22N4O4/c1-16(17-8-6-12-23-25(17)33-24-13-7-9-19(26(24)34-23)29(35)37-2)18-14-15-20(30(36)38-3)28-27(18)31-21-10-4-5-11-22(21)32-28/h4-16H,1-3H3

InChI Key

LYBOZFUZRYGWHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C4=CC=C(C5=NC6=CC=CC=C6N=C45)C(=O)OC

synonyms

phenazostatin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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